6-(Trifluoromethyl)-1-indanone
Overview
Description
6-(Trifluoromethyl)-1-indanone is a chemical compound that belongs to the class of indanones, which are cyclic ketones with a structure based on the indane ring system. The presence of a trifluoromethyl group at the 6-position of the indanone ring system is of particular interest due to the unique properties it imparts, such as increased lipophilicity and bioavailability, which are beneficial in pharmaceutical applications .
Synthesis Analysis
The synthesis of trifluoromethylated 1-indanones can be achieved through various methods. One approach involves a Cu(II)-catalyzed annulation–cyanotrifluoromethylation of 1,6-enynes using Togni's reagent and trimethylsilyl cyanide (TMSCN), which allows for the construction of trifluoromethylated 1-indanones with an all-carbon quaternary center . Another method reported is the one-pot synthesis of trifluoromethylated indanones using Friedel-Crafts alkylation or tandem Friedel-Crafts alkylation-cycloacylation of arenes with 2-(trifluoromethyl)acrylic acid under superacidic conditions . Additionally, 5-trifluoromethyl-2-indanone has been synthesized from 4-trifluoromethyl benzaldehyde through a series of steps including Knoevenagel condensation and Friedel-Crafts acylation .
Molecular Structure Analysis
The molecular structure of trifluoromethylated indanones is characterized by the presence of the trifluoromethyl group, which significantly influences the physical and chemical properties of the molecule. The structure of related compounds, such as 4-phenyl-2,6-bis(trifluoroacetyl)cyclohexanone, has been determined using X-ray structure analysis, revealing a highly delocalized double U-enol(ate) form in the solid state .
Chemical Reactions Analysis
Trifluoromethylated indanones can undergo various chemical reactions due to their reactive ketone group and the influence of the electron-withdrawing trifluoromethyl group. The synthesis methods mentioned above involve key reactions such as annulation, cyanotrifluoromethylation, and Friedel-Crafts acylation, which are essential for constructing the indanone framework .
Physical and Chemical Properties Analysis
The introduction of the trifluoromethyl group into the indanone ring system enhances the lipophilicity and bioavailability of these compounds, making them more effective in pharmaceutical applications. The physical and chemical properties of these molecules are influenced by the strong electron-withdrawing effect of the trifluoromethyl group, which can affect the acidity of protons adjacent to the ketone and the overall reactivity of the compound .
Scientific Research Applications
Synthesis and Characterization
Synthesis Processes
6-(Trifluoromethyl)-1-indanone and its derivatives are synthesized through various chemical reactions, including Friedel-Crafts alkylation and cycli-acyalkylation, which are essential in producing pharmaceutical and biologically active compounds. These synthesis methods enhance the properties of the molecules, making them significant in medicinal chemistry (Prakash et al., 2010; Qian, 2014).
Characterization Techniques
Advanced techniques like NMR and HR-ESI-MS are utilized to characterize these compounds, confirming their structure and properties. This is crucial in ensuring the accuracy and efficacy of the synthesized compounds for their various applications (Qian, 2014).
Applications in Material Science
Functional Materials
Trifluoromethylated indanones are used in developing materials with unique physical and chemical properties. These properties make them suitable for various applications, including in the fields of electronics and photonics (Dai et al., 2017).
Polymer Solar Cells
Specific derivatives of 6-(Trifluoromethyl)-1-indanone have been used in the construction of efficient polymer solar cells, highlighting their role in renewable energy technologies (Dai et al., 2017).
Biological and Medicinal Research
Biological Activities
Indanone derivatives, including those with a trifluoromethyl group, are associated with various pharmacological activities. They are found in natural compounds and serve as intermediates in synthesizing medicinally important molecules, indicating their significance in drug development (Patil et al., 2017).
Medicinal Chemistry
The indanone structure, particularly in compounds like 6-(Trifluoromethyl)-1-indanone, is integral in medicinal chemistry. It is found in several drugs and clinical candidates, underlining its importance in treating various diseases (Patil et al., 2017).
Safety And Hazards
The safety data sheet for a similar compound, Methyl 6-(trifluoromethyl)nicotinate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
The trifluoromethyl group is widely prevalent in many pharmaceuticals and agrochemicals because its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase the protein bind affinity . Therefore, the development of efficient and versatile methods for introducing the CF3 group into various organic molecules is an important area of future research .
properties
IUPAC Name |
6-(trifluoromethyl)-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c11-10(12,13)7-3-1-6-2-4-9(14)8(6)5-7/h1,3,5H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDFHUWAXWFKMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628092 | |
Record name | 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)-1-indanone | |
CAS RN |
68755-37-3 | |
Record name | 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(Trifluoromethyl)-1-indanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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